molecular formula C7H5ClN2O4 B188745 2,4-Dinitrobenzyl chloride CAS No. 610-57-1

2,4-Dinitrobenzyl chloride

Cat. No. B188745
CAS RN: 610-57-1
M. Wt: 216.58 g/mol
InChI Key: DARDYTBLZQDXBK-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzyl Chloride is a reagent used for the synthesis of new benzoyl hydrazones, which exhibits antioxidant, anticholinesterase, and anticancer activities .


Synthesis Analysis

The synthesis of 2,4-Dinitrobenzyl Chloride involves several stages. The first stage involves the reaction of dichloromethane with n-butyllithium in tetrahydrofuran and hexane at -100°C for 0.333333 hours in an inert atmosphere. The second stage involves the reaction of meta-dinitrobenzene in tetrahydrofuran and hexane at -100°C for 0.00833333 hours in an inert atmosphere. The third stage involves the reaction with trifluorormethanesulfonic acid in tetrahydrofuran, hexane, and water at temperatures ranging from -100 to 20°C in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 2,4-Dinitrobenzyl Chloride is C7H5ClN2O4 . The molecular weight is 216.58 g/mol . The structure includes a benzene ring with two nitro groups and one chloromethyl group attached .


Chemical Reactions Analysis

2,4-Dinitrobenzyl Chloride is involved in various chemical reactions. For instance, it reacts with aniline in the presence of catalytic amounts of DBU with aldehydes to form the corresponding alcohols . The obtained alcohols can be readily oxidized to 2,4-dinitrobenzyl ketones .


Physical And Chemical Properties Analysis

2,4-Dinitrobenzyl Chloride has a molecular weight of 216.58 g/mol . It has a computed XLogP3 value of 2 , indicating its lipophilicity. It has no hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 91.6 Ų .

Scientific Research Applications

  • Protecting Group in Oligonucleotide Synthesis : 2,4-Dinitrobenzyl is proposed as a temporary protecting group for 3′-terminal phosphodiester functions in oligonucleotide synthesis. This application is significant in the field of synthetic biology and genetic engineering (Christadoulou & Reese, 1983).

  • Synthesis of 2,4-Dinitrophenylalkanols : 2,4-Dinitrobenzyl alcohol, synthesized from benzyl chloride, undergoes a multistage process leading to the formation of 2,4-dinitrophenylalkanols. This process is essential in organic chemistry for creating complex molecules (Kochergin, Mikhailova, & Aleksandrova, 1998).

  • Enhancing Detection of Estrogens in LC–MS : A method to increase the detection responses of estrogens in liquid chromatography–mass spectrometry (LC-MS) involves the introduction of a nitrobenzene moiety, including 2,4-dinitrobenzyl chloride. This is particularly useful in biological and pharmaceutical analysis (Higashi et al., 2006).

  • Investigating Polymorphism and Phase Transitions : The study of polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine using various techniques including solid-state NMR, crystallography, and calorimetry provides insights into the behavior of molecular materials under different conditions (Schmidt et al., 1999).

  • Synthesis of 2,4-Dinitrophenolbenzyl Ether : The Williamson reaction is used to synthesize 2,4-dinitrophenolbenzyl ether from 2,4-dinitrophenol and benzyl chloride. This chemical synthesis is essential in creating specific compounds for further research and application (Wan You-zhi, 2005).

  • Substitution Reactions in Organic Chemistry : 2,4-Dinitrobenzyl chloride is involved in concurrent stepwise and concerted substitution reactions, shedding light on the mechanisms and kinetics of organic reactions (Amyes & Richard, 1990).

  • Synthesis of 6-Nitroindoles : The compound is used in the synthesis of 6-nitroindoles, which are important in medicinal chemistry and drug development (Bujok, Wróbel, & Wojciechowski, 2012).

Safety And Hazards

2,4-Dinitrobenzyl Chloride is a hazardous substance. It is recommended to avoid contact with skin and eyes, and not to breathe dust. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

1-(chloromethyl)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARDYTBLZQDXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209861
Record name alpha-Chloro-2,4-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrobenzyl chloride

CAS RN

610-57-1
Record name 2,4-Dinitrobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-2,4-dinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chloro-2,4-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-2,4-dinitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
GM Porritt, CB Reese - Tetrahedron letters, 1990 - Elsevier
The putative intermediate bis(1,2,4-triazolide) derivative (5) is used in the stepwise synthesis in solution of the phosphorodithioate analogue ( 10 ) of thymidylyl-(3′→5′)-thymidylyl-(3…
Number of citations: 0 www.sciencedirect.com
JA Sousa, J Weinstein - The Journal of Organic Chemistry, 1962 - ACS Publications
2-(2, 4-Dinitrobenzyl) pyridine.—The two-step nitration procedure of Nunn and Schofield5 was employed. Pale yellow crystals, mp 93 (lit., 5 91-93) were obtained after repeated …
Number of citations: 0 pubs.acs.org
T Momose, H Tanaka - Pharmaceutical Bulletin, 1954 - jstage.jst.go.jp
S-(p-Nitrobenzyl)-thiuronium Chloride (I)—To a solution of 17.1 g. of p-nitrobenzyl chloride and 50 cc. of alcohol, 7.6 g. of thiourea was added and refluxed for 1 hour. The separated …
Number of citations: 0 www.jstage.jst.go.jp
H Byeon, S Ryu, EJ Yoo… - Advanced Synthesis & …, 2021 - Wiley Online Library
Substrate‐controlled cascade reactions between α,β‐unsaturated aldehydes or their analogues and 2,4‐dinitrobenzyl chloride in the presence of a chiral secondary amine as the …
Number of citations: 0 onlinelibrary.wiley.com
M Sayama, MA Mori, M Ishida, K Okumura, H Kozuka - Xenobiotica, 1989 - Taylor & Francis
1. The major biliary metabolite of 2,4-dinitrotoluene (2,4-DNT) in male Wistar rat was 2,4-dinitrobenzyl alcohol glucuronide and the minor metabolites were 2,4-dinitrobenzyl alcohol, 2,4-…
Number of citations: 0 www.tandfonline.com
F Barrow, ED Griffiths, E Bloom - Journal of the Chemical Society …, 1922 - pubs.rsc.org
… -This was obtained in almost theoretical yield by the condensation of p-nitrosomethylaniline and 2 : 4-dinitrobenzyl chloride. It crystallises from a mixture of equal parts of pyridine and …
Number of citations: 0 pubs.rsc.org
A EL, BA EL SHETARY - 1974 - pascal-francis.inist.fr
Keyword (fr) ECHANGE ISOTOPIQUE CHLORE ISOTOPE CHLORE 36 TOLUENE DERIVE COMPOSE NITRO HYDROCARBURE CHLORE COMPOSE BENZENIQUE SODIUM …
Number of citations: 0 pascal-francis.inist.fr
KG Shipp - The Journal of Organic Chemistry, 1964 - ACS Publications
NO, no2 hydrogen according to the procedures of Blatt. 8 An over-all yield of 40-45%, with each step having a mini-mum yield of 65%, was obtained from the following sequence of …
Number of citations: 0 pubs.acs.org
K Landsteiner, J Jacobs - The Journal of experimental medicine, 1936 - rupress.org
… Marked results were obtained with o-chlorobenzyl chloride and 2:4 dinitrobenzyl chloride, … 2:4 dinitrobenzyl chloride. The results with these two substances are summarized in Table VI. …
Number of citations: 0 rupress.org

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